molecular formula C14H19ClN2O B12468110 2-(4-chlorophenoxy)-N-cyclohexylethanimidamide

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide

Katalognummer: B12468110
Molekulargewicht: 266.76 g/mol
InChI-Schlüssel: HBOXGRZUHSCGND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide is an organic compound that features a chlorophenoxy group and a cyclohexyl group attached to an ethanimidamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-cyclohexylethanimidamide typically involves the reaction of 4-chlorophenol with cyclohexylamine under specific conditions. One common method involves the etherification of 4-chlorophenol with an appropriate alkylating agent, followed by the reaction with cyclohexylamine to form the desired ethanimidamide . The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like methylene chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps to ensure high yield and purity, such as the use of efficient catalysts and optimized reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-cyclohexylethanimidamide is unique due to its specific combination of a chlorophenoxy group and a cyclohexyl group attached to an ethanimidamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C14H19ClN2O

Molekulargewicht

266.76 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N'-cyclohexylethanimidamide

InChI

InChI=1S/C14H19ClN2O/c15-11-6-8-13(9-7-11)18-10-14(16)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,17)

InChI-Schlüssel

HBOXGRZUHSCGND-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N=C(COC2=CC=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.